molecular formula C11H8Cl2N2O2S B3033574 2-((2,5-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1071328-81-8

2-((2,5-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B3033574
CAS RN: 1071328-81-8
M. Wt: 303.2 g/mol
InChI Key: BQKDGOPMQQYZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,5-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid, also known as 2-DAMT, is an organic compound commonly used in scientific research. It is a derivative of thiazole and is structurally similar to other thiazole derivatives such as 5-fluorouracil and 5-chlorouracil. 2-DAMT is used in various scientific applications, including enzyme inhibition, protein binding, and as a substrate in enzymatic assays. It is also used as a key component in the synthesis of many other compounds.

Mechanism of Action

2-((2,5-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid binds to proteins with high affinity due to its structural similarity to other thiazole derivatives. Its binding to proteins is mediated by hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The binding of 2-((2,5-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid to proteins results in the inhibition of enzyme activity or the modulation of protein-ligand interactions.
Biochemical and Physiological Effects
2-((2,5-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, and to modulate protein-ligand interactions. In addition, it has been shown to have an inhibitory effect on the growth of certain bacteria and to be an effective inhibitor of the enzyme thymidylate synthase.

Advantages and Limitations for Lab Experiments

2-((2,5-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid has several advantages and limitations for use in lab experiments. The main advantages of using 2-((2,5-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid are its high affinity for proteins, its ability to inhibit enzyme activity, and its ability to modulate protein-ligand interactions. The main limitation is that it is not approved for human use, so it should not be used in experiments involving humans.

Future Directions

The future of 2-((2,5-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid research is promising. As research into its biochemical and physiological effects continues, it may be used to develop new drugs and treatments for various diseases. In addition, its ability to modulate protein-ligand interactions could be used to develop new therapeutic agents for cancer and other diseases. Finally, its ability to inhibit enzyme activity could be used to develop new drugs for the treatment of bacterial infections.

Scientific Research Applications

2-((2,5-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is used in a variety of scientific research applications. It is used as an inhibitor of enzymes, such as cytochrome P450, and as a substrate in enzymatic assays. It is also used in the synthesis of various compounds, such as 5-fluorouracil, 5-chlorouracil, and other thiazole derivatives. In addition, 2-((2,5-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is used in the study of protein-ligand interactions, as it binds to proteins with high affinity.

properties

IUPAC Name

2-(2,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c1-5-9(10(16)17)18-11(14-5)15-8-4-6(12)2-3-7(8)13/h2-4H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKDGOPMQQYZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=C(C=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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